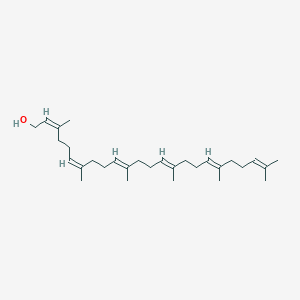

(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol

Descripción general

Descripción

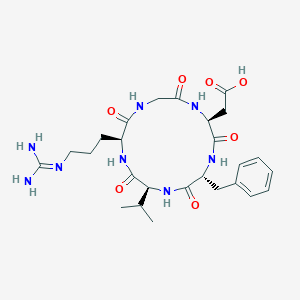

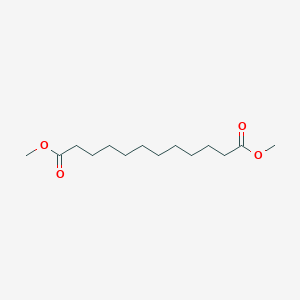

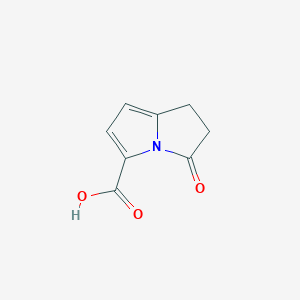

“(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol”, also known as Farnesylfarnesol, is a chemical compound with the molecular formula C30H50O . It is isolated and purified from plants .

Molecular Structure Analysis

The molecular structure of Farnesylfarnesol is consistent with its molecular formula, C30H50O . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Physical And Chemical Properties Analysis

Farnesylfarnesol has a molecular weight of 426.72 . It is an oil . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Synthesis for Pharmacokinetic Studies : A study describes the synthesis of Carbon-14 labeled hexamethyltetracosa-hexaene, known as squalene, for use in pharmacokinetic studies. Efficient labeling approaches were developed to produce [2-14 C]-squalene and [3-14 C]-squalene from a halogenated precursor derived from turbinaric acid (Philippe et al., 2018).

Synthesis of Dolichol-type Compounds : Another study focused on the synthesis of dolichol-related hexa- and heptaprenols, which are structurally similar to hexamethyltetracosa-hexaene (Veselovskii et al., 1989).

Practical Synthesis and NMR Characterization : A practical, multigram synthesis of heptaprenol using a nerol-derived sulfone as a key intermediate was reported, providing a method for the preparation of significant quantities for further research (Hesek et al., 2012).

Biological and Medicinal Applications

Inhibition of Cholesteryl Ester Synthesis : Compounds structurally similar to hexamethyltetracosa-hexaene were found to inhibit cholesteryl ester synthesis in Chinese hamster ovary cells, suggesting potential medicinal applications (Azizah Nur et al., 2020).

Potential in Antiaggregant and Anti-Inflammatory Properties : Certain di-hydroxylated compounds derived from α-linolenic acid with similar geometry to hexamethyltetracosa-hexaene have shown anti-aggregatory and anti-inflammatory properties (Liu et al., 2013).

Physical and Chemical Properties

Investigating Physical Properties : A study explored the physical properties of compounds including hexamethyltetracosane, providing insights into the behavior of similar molecules under various conditions (Nishida et al., 1985).

Dynamics of Interfacial Reactions : Research on the inelastic scattering of OH radicals from the surfaces of squalane and squalene, both structurally related to hexamethyltetracosa-hexaene, provided valuable information on the dynamics of reactions at the gas-liquid interface (Waring et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21-,30-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXILURRBPAWICG-UQUNVEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13559233 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.